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Compound of Interest

Compound Name: 5-Hexen-3-one

cat. No.: B3050204

This technical guide provides a comprehensive overview of the chemical and physical
properties, synthesis, spectroscopic data, and potential applications of 5-Hexen-3-one. The
information is intended for researchers, scientists, and professionals in the fields of organic
chemistry, chemical synthesis, and drug development.

Core Properties and Data

5-Hexen-3-one is an unsaturated ketone with the molecular formula CeH100.[1][2] Its chemical
structure consists of a six-carbon chain with a ketone functional group at the third position and
a terminal double bond between the fifth and sixth carbons.

Quantitative Data Summary

The key quantitative data for 5-Hexen-3-one are summarized in the table below for easy
reference and comparison.
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Property Value Reference(s)
Molecular Weight 98.14 g/mol [2]

Molecular Formula CeH100 [1][2]

CAS Registry Number 24253-30-3 [11[2]

Colorless to pale yellow liquid
Appearance , [3]
(estimated)

. . 120-121 °C at 760 mmHg
Boiling Point . [3]
(estimated)

15.124 mmHg at 25 °C
Vapor Pressure , [3]
(estimated)

logP (o/w) 1.244 (estimated) [3]

o 1.356 x 10* mg/L at 25 °C
Water Solubility (estimated) [3]
estimate

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of 5-Hexen-3-one are not
readily available in the searched literature, a highly plausible and common method for its
preparation is the acetoacetic ester synthesis.[4][5][6] This method is a versatile and widely
used technique for the synthesis of ketones.

Acetoacetic Ester Synthesis of 5-Hexen-3-one

The acetoacetic ester synthesis involves the alkylation of ethyl acetoacetate followed by
hydrolysis and decarboxylation.[4][5][6] To synthesize 5-Hexen-3-one, the enolate of ethyl
acetoacetate is first generated and then alkylated with an allyl halide (e.qg., allyl bromide). The
subsequent hydrolysis of the ester and decarboxylation of the resulting 3-keto acid yields the
target ketone.

Experimental Protocol:
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e Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping
funnel, a solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous
ethanol. Ethyl acetoacetate is then added dropwise to the cooled solution to form the sodium
salt of the ethyl acetoacetate enolate.[4][5]

» Alkylation: Allyl bromide is added dropwise to the solution of the enolate. The reaction
mixture is then heated under reflux until the reaction is complete (monitoring by TLC is
recommended). This results in the formation of ethyl 2-acetyl-4-pentenoate.[4][5]

» Hydrolysis and Decarboxylation: The alkylated product is then subjected to acidic or basic
hydrolysis to cleave the ester group, followed by acidification (if necessary) and heating to
induce decarboxylation of the intermediate [3-keto acid. This final step yields 5-Hexen-3-one.

[415][6]

Purification: The crude product can be purified by distillation.

The workflow for this synthesis is illustrated in the diagram below.

Step 1: Enolate Formation Step 2: Alkylation Step 3: Hydrolysis & Decarboxylation
NaOEt, EtOH i
Ethyl Acetoacetate ————» Enolate Allyl Bromide Ethyl 2-acetyl-4-pentenoate H30+, A 5-Hexen-3-one

Click to download full resolution via product page

Acetoacetic ester synthesis workflow.

Spectroscopic Data and Analysis

Spectroscopic analysis is crucial for the identification and characterization of 5-Hexen-3-one.
Below is a summary of the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum of 5-Hexen-3-one is expected to show distinct signals
for the different types of protons. The vinyl protons (=CHz and -CH=) would appear in the
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downfield region (around 5-6 ppm). The methylene protons adjacent to the double bond (-
CH2-CH=) would likely be a doublet of triplets around 3.1 ppm. The methylene protons of the
ethyl group (-CO-CHz2-CHs) would be a quartet around 2.4 ppm, and the terminal methyl
protons (-CH2-CHs) would be a triplet around 1.0 ppm.

e 13C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the
six carbon atoms in different chemical environments. The carbonyl carbon (C=0) would have
the most downfield chemical shift (likely >200 ppm). The two sp? carbons of the double bond
would appear in the range of 115-140 ppm. The remaining three sp? carbons would be found
in the upfield region of the spectrum.[7]

Infrared (IR) Spectroscopy

The IR spectrum of 5-Hexen-3-one would exhibit characteristic absorption bands for its
functional groups. A strong, sharp peak corresponding to the C=0 stretch of the ketone is
expected around 1715 cm~1. The C=C stretching vibration of the alkene would appear around
1640 cm~1. The =C-H stretching of the vinyl group would be observed just above 3000 cm™1,
while the sp?® C-H stretching would be seen just below 3000 cm~1.[8]

Mass Spectrometry (MS)

In the mass spectrum of 5-Hexen-3-one obtained by electron ionization (El), the molecular ion
peak (M*) would be observed at an m/z of 98.[1][2] Common fragmentation patterns for
ketones would be expected. Alpha-cleavage on either side of the carbonyl group would lead to
the formation of acylium ions. For instance, cleavage of the ethyl group would result in a
fragment at m/z 69, while cleavage of the allyl group would produce a fragment at m/z 57. The
McLafferty rearrangement is also a possible fragmentation pathway for ketones with gamma-
hydrogens, which could lead to a characteristic fragment ion.[9][10]

Applications in Research and Drug Development

Currently, there is limited specific information available in the scientific literature regarding the
direct application of 5-Hexen-3-one in drug development. It is primarily considered a chemical
intermediate and a building block in organic synthesis. Its bifunctional nature, possessing both
a ketone and an alkene, makes it a versatile precursor for the synthesis of more complex
molecules, including heterocyclic compounds and other functionalized organic structures.
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While 5-Hexen-3-one itself has not been extensively studied for its biological activity, its
isomers and related a,3-unsaturated ketones have been investigated for various biological
properties. For example, some unsaturated ketones are known to exhibit antimicrobial and
cytotoxic activities. This suggests that 5-Hexen-3-one could be a scaffold for the development
of novel therapeutic agents, and its biological profile warrants further investigation. It is
important to note that 5-Hexen-3-one is not recommended for use in fragrances or flavors.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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